REACTION_CXSMILES
|
O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:21]([CH2:24][CH2:25][C:26]1[S:30][C:29]([C:31]([O:33][CH:34]([CH3:36])[CH3:35])=[O:32])=[CH:28][CH:27]=1)=[N+]=[N-]>C1COCC1>[NH2:21][CH2:24][CH2:25][C:26]1[S:30][C:29]([C:31]([O:33][CH:34]([CH3:36])[CH3:35])=[O:32])=[CH:28][CH:27]=1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
288 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
azide
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCC1=CC=C(S1)C(=O)OC(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
1.0 N aqueous HCl (7.5 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×5 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
these extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(S1)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |